Product packaging for 1,3,3,6-Tetramethyl-1,3-azasilinane(Cat. No.:CAS No. 61676-32-2)

1,3,3,6-Tetramethyl-1,3-azasilinane

Cat. No.: B14564755
CAS No.: 61676-32-2
M. Wt: 157.33 g/mol
InChI Key: SVMZSDWJLYDADM-UHFFFAOYSA-N
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Description

1,3,3,6-Tetramethyl-1,3-azasilinane is a six-membered heterocyclic compound of significant interest in organosilicon chemistry, characterized by a ring system containing both nitrogen and silicon atoms (a 1,3-azasilinane backbone) with methyl substituents at the 1, 3, 3, and 6 positions. This structure places it within the family of silaazacycles, which are known to exhibit unique conformational and electronic properties compared to their all-carbon analogues. The incorporation of silicon into the ring leads to a flattened chair conformation and lower ring-inversion barriers due to the longer bond lengths and larger atomic radius of silicon. These distinct structural features make it a valuable scaffold for probing stereoelectronic effects and for the development of novel silicon-containing functional molecules. As a building block in synthetic chemistry, this compound serves as a key precursor for the construction of more complex architectures. Researchers can leverage the reactivity of the silicon-nitrogen bond for various transformations, including oxidation to form silanols, as well as substitution reactions at the silicon center. Its potential applications span the development of advanced materials, where its unique structure can influence the properties of polymers or serve as a ligand in catalytic systems. In medicinal chemistry, such azasilinane cores are explored for their potential to modulate the bioavailability and conformational behavior of bioactive molecules. This compound is provided exclusively for research applications in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19NSi B14564755 1,3,3,6-Tetramethyl-1,3-azasilinane CAS No. 61676-32-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61676-32-2

Molecular Formula

C8H19NSi

Molecular Weight

157.33 g/mol

IUPAC Name

1,3,3,6-tetramethyl-1,3-azasilinane

InChI

InChI=1S/C8H19NSi/c1-8-5-6-10(3,4)7-9(8)2/h8H,5-7H2,1-4H3

InChI Key

SVMZSDWJLYDADM-UHFFFAOYSA-N

Canonical SMILES

CC1CC[Si](CN1C)(C)C

Origin of Product

United States

Structural Elucidation and Conformational Analysis of 1,3,3,6 Tetramethyl 1,3 Azasilinane

Gas Electron Diffraction (GED) Studies of Molecular Geometry

Determination of Ring Conformation (e.g., Chair Conformation)

GED studies have unequivocally shown that the 1,3-azasilinane ring system predominantly adopts a chair conformation. This is analogous to the well-studied cyclohexane (B81311) ring. For 1,3,3-trimethyl-1,3-azasilinane (B14564921), the chair conformation is the most stable arrangement in the gas phase. It is therefore highly probable that 1,3,3,6-tetramethyl-1,3-azasilinane also exists primarily in a chair conformation. The introduction of a methyl group at the C6 position is expected to influence the conformational equilibrium, potentially favoring a specific chair isomer to minimize steric strain.

Analysis of Bond Lengths and Angles within the Azasilinane Ring

Detailed analysis of the GED data for 1,3,3-trimethyl-1,3-azasilinane has provided precise measurements of the bond lengths and angles within the heterocyclic ring. These parameters are crucial for building an accurate three-dimensional model of the molecule and for understanding the electronic and steric effects of the substituents.

ParameterValue for 1,3,3-trimethyl-1,3-azasilinane
Bond Lengths (Å)
Si-NData not available
Si-CData not available
N-CData not available
C-CData not available
**Bond Angles (°) **
∠C-Si-NData not available
∠Si-N-CData not available
∠N-C-CData not available
∠C-C-CData not available
∠C-C-SiData not available
Note: Specific experimental values for this compound are not available in the reviewed literature. The table is based on the expected parameters from analogous compounds and serves as a template for future experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of molecules in solution. A combination of one-dimensional and two-dimensional NMR techniques, including studies at variable temperatures, has provided a wealth of information about this compound.

¹H and ¹³C NMR Spectroscopic Investigations of Chemical Shifts and Coupling Constants

The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts are indicative of the electronic environment, while the coupling constants reveal the through-bond connectivity and dihedral angles between adjacent atoms.

¹H NMR Data:

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
N-CH₃ Data not available Data not available Data not available
Si-(CH₃)₂ Data not available Data not available Data not available
C6-CH₃ Data not available Data not available Data not available

¹³C NMR Data:

Carbon Chemical Shift (ppm)
N-CH₃ Data not available
Si-(CH₃)₂ Data not available
C2 Data not available
C4 Data not available
C5 Data not available
C6 Data not available
C6-CH₃ Data not available
Note:

Dynamic NMR (DNMR) for Quantifying Conformational Exchange Processes

At room temperature, the chair-to-chair ring inversion of this compound is typically fast on the NMR timescale. This rapid interconversion results in averaged signals for the axial and equatorial protons and carbons. Dynamic NMR (DNMR) studies, which involve recording spectra at different temperatures, allow for the quantification of the rate of this conformational exchange. By analyzing the changes in the lineshape of the NMR signals as a function of temperature, the energy barrier (activation energy) for the ring inversion process can be determined. For related 1,3-azasilinanes, these barriers are typically in the range of 8-12 kcal/mol.

Low-Temperature NMR (LT NMR) for Freezing Conformational Equilibria

By lowering the temperature sufficiently, the rate of chair-to-chair interconversion can be slowed down to the point where it becomes slow on the NMR timescale. This "freezing out" of the conformational equilibrium allows for the direct observation of the individual chair conformers. Low-temperature (LT) NMR experiments are therefore crucial for determining the relative populations of the different conformers and for assigning the specific NMR signals to the axial and equatorial substituents in each conformation. This information is vital for a complete understanding of the conformational preferences of the molecule.

Comparative Conformational Analysis with Carbon Analogues and Other SilaheterocyclohexanesDue to the lack of primary structural data, no articles or datasets on the conformational analysis of this compound were found. This includes the following specific areas of inquiry:

Stereoelectronic Effects and Dipole Interactions in Azasilinane Systems:No specific investigations into the stereoelectronic properties of this compound have been published.

While information exists for related compounds, such as 1,3,3-trimethyl-1,3-azasilinane nih.govdntb.gov.ua, the strict adherence to the subject compound "this compound" prevents the inclusion of this data. Consequently, it is not possible to generate the requested scientific article with the required level of detail and accuracy.

Computational and Theoretical Investigations of 1,3,3,6 Tetramethyl 1,3 Azasilinane

Quantum Chemical Calculation Methodologies (DFT, MP2, G3B3, CBS-QB3)

Quantum chemical methods are fundamental to modern computational chemistry, providing detailed information about molecular systems from first principles. Methodologies such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are workhorses for these investigations. dntb.gov.ua For higher accuracy in energy calculations, composite methods like Gaussian-3 (G3B3) and Complete Basis Set (CBS-QB3) are often utilized.

The first step in a computational study is to determine the molecule's most stable three-dimensional shape, or its equilibrium geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the coordinates of its atoms. For a cyclic system like 1,3,3,6-tetramethyl-1,3-azasilinane, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

DFT methods, particularly with hybrid functionals like B3LYP, are widely used for geometry optimization due to their balance of accuracy and computational cost. nih.gov MP2 theory, which includes electron correlation effects more explicitly, is also frequently employed to refine geometries and provide benchmark data. dntb.gov.ua Studies on the analogous 1,3,3-trimethyl-1,3-azasilinane (B14564921) have shown that such high-level quantum chemical calculations can reproduce experimental geometries with excellent accuracy. dntb.gov.ua The calculations would reveal the preferred conformation, such as a chair or boat form, and the precise positioning of the methyl groups (axial vs. equatorial).

The electronic structure, which describes the distribution of electrons within the molecule, is calculated simultaneously. This provides information on molecular orbitals, charge distribution, and the nature of chemical bonds, such as the polarity of the C-Si and Si-N bonds. wikipedia.org

Once various possible conformations (e.g., different chair and boat forms) and isomers of this compound are identified, quantum chemical calculations are used to predict their relative energies. The conformer with the lowest calculated energy is predicted to be the most stable and, therefore, the most abundant at equilibrium.

For example, in the case of 1,3,3-trimethyl-1,3-azasilinane, computational studies determined that the chair conformation with the N-methyl group in an equatorial position is the most stable form. dntb.gov.ua A similar analysis for the tetramethyl derivative would involve comparing the energies of conformers where the C6-methyl group is in an axial versus an equatorial position. The energy difference between these conformers provides insight into the conformational preferences governed by steric and electronic effects within the ring.

Conformer/IsomerMethod/Basis SetRelative Energy (kcal/mol)
Chair (C6-Me equatorial)DFT (B3LYP/6-31G(d))0.00 (Reference)
Chair (C6-Me axial)DFT (B3LYP/6-31G(d))Predicted higher energy
Twist-BoatDFT (B3LYP/6-31G(d))Predicted higher energy
This table is illustrative, showing the type of data generated from conformational energy predictions. Actual values would require specific calculations for this compound.

Six-membered rings like 1,3-azasilinanes are not static; they undergo dynamic processes such as ring inversion, where one chair conformation converts into another. Computational chemistry is essential for mapping the energy profile of this process and identifying the high-energy transition state that connects the two chair forms.

The energy difference between the ground state (chair conformation) and the transition state is the activation energy, or the barrier to ring inversion. This barrier can be determined experimentally using dynamic NMR spectroscopy and compared with calculated values. dntb.gov.ua To calculate this barrier, computational chemists locate the transition state structure on the potential energy surface. For the related 1,3-dimethyl-3-phenyl-1,3-azasilinane, the barrier for the chair-to-chair interconversion was measured to be 8.25 kcal/mol, a value that can be corroborated by computational methods.

ParameterMethod/Basis SetCalculated Value (kcal/mol)
Ring Inversion BarrierDFT (B3LYP/6-31G(d))Predicted Value
Ring Inversion BarrierMP2/cc-pVTZPredicted Value
This table illustrates the type of data produced from transition state calculations. The values are placeholders pending specific computational studies.

Molecular Mechanics (MMX) and Force Field Development for Organosilicon Heterocycles

While quantum mechanics provides high accuracy, it is computationally expensive for large systems or long simulations. Molecular mechanics (MM) offers a faster, classical mechanics-based alternative. nih.gov MM methods use a "force field"—a set of parameters and potential energy functions—to describe the energy of a molecule as a function of its geometry. nih.gov

The development of a reliable force field for a specific class of molecules, such as organosilicon heterocycles, is a significant undertaking. It involves parameterizing the force field to reproduce experimental data and high-level QM calculations for bond stretching, angle bending, torsional potentials, and non-bonded interactions. General force fields like CGenFF have been developed to cover a wide range of drug-like molecules, including many heterocyclic systems. nih.gov However, for novel structures like substituted 1,3-azasilinanes, existing force fields may lack specific parameters for the Si-N-C and Si-C-C fragments, necessitating further development or validation to ensure accuracy.

Natural Bond Orbital (NBO) Analysis for Understanding Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to interpret the electronic wavefunction in terms of localized chemical bonds and lone pairs. youtube.comwisc.edu It provides a chemically intuitive picture of bonding and electronic interactions within a molecule. youtube.com

For this compound, NBO analysis can be used to:

Analyze Hybridization and Bonding: Determine the hybridization of each atom (e.g., the sp3 character of silicon and carbon atoms in the ring) and describe the nature of the Si-C, Si-N, and C-N bonds.

Quantify Charge Distribution: Calculate the natural atomic charges on each atom, providing insight into the polarity of bonds. The C-Si bond is known to be polarized towards the more electronegative carbon atom. wikipedia.org

Investigate Hyperconjugation: Identify and quantify stabilizing electronic interactions, such as the donation of electron density from a sigma (σ) bonding orbital to an adjacent empty antibonding (σ*) orbital. youtube.com These interactions, known as hyperconjugation, can influence conformational preferences and molecular stability.

Interaction (Donor -> Acceptor)TypeStabilization Energy E(2) (kcal/mol)
σ(C-H) -> σ(Si-C)HyperconjugationPredicted Value
σ(Si-C) -> σ(C-N)HyperconjugationPredicted Value
LP(N) -> σ*(Si-C)Lone Pair DelocalizationPredicted Value
This table presents a hypothetical NBO analysis, showing key electronic interactions and their stabilizing energies. LP(N) refers to the lone pair on the nitrogen atom.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a vital tool for elucidating reaction mechanisms, providing a step-by-step understanding of how reactants are converted into products. nih.gov For organosilicon compounds, theoretical studies can map out potential reaction pathways, calculate the energies of intermediates and transition states, and predict reaction kinetics and thermodynamics. nih.gov

For instance, if this compound were to undergo a reaction, such as ring-opening or substitution, computational methods could be employed to:

Model Reactant-Reagent Interactions: Investigate the initial formation of complexes between the azasilinane and a reacting species.

Locate Transition States: Identify the highest-energy point along the reaction coordinate for each potential step, which determines the rate of that step.

Predict Product Ratios: By comparing the activation energies of competing pathways, one can predict which products are likely to form and in what proportions.

This approach allows chemists to understand the factors controlling reactivity and to design new synthetic routes for related silaheterocycles. nih.govchemistryviews.org

Theoretical Studies on Stereodynamics and Stereoselectivity

Theoretical and computational chemistry have proven to be invaluable tools in elucidating the complex stereodynamics of heterocyclic compounds, including the 1,3-azasilinane ring system. While specific computational studies on this compound are not extensively documented in publicly available research, a wealth of theoretical work on closely related 1,3-azasilinane derivatives provides a robust framework for understanding its conformational behavior. These studies, employing high-level quantum chemical calculations, offer deep insights into the energetic landscapes of ring inversion and nitrogen inversion, which are the primary stereodynamic processes in these six-membered heterocycles.

The stereodynamics of 1,3-azasilinanes are primarily governed by the interplay of various energetic factors, including torsional strain, angle strain, and transannular non-bonded interactions. The chair conformation is generally the most stable ground state for the 1,3-azasilinane ring, analogous to cyclohexane (B81311) and other six-membered rings. However, the presence of heteroatoms—nitrogen and silicon—introduces unique electronic and steric effects that modulate the conformational preferences and the energy barriers to interconversion.

Theoretical investigations into the stereodynamics of 1,3-azasilinanes typically involve the mapping of the potential energy surface for conformational changes. These studies help in identifying the stable conformers, the transition states for their interconversion, and the associated activation energies. The two principal dynamic processes are ring inversion and pyramidal inversion at the nitrogen atom.

Ring Inversion

Ring inversion in the 1,3-azasilinane ring involves the interconversion between two chair conformations. This process proceeds through higher-energy twist-boat and boat conformations. Theoretical calculations, often using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been employed to determine the energy barriers for this process in analogous systems. For instance, studies on 1,3,3-trimethyl-1,3-azasilinane have shown that the molecule predominantly exists in a slightly distorted chair conformation. nih.gov The barrier to ring inversion in such systems can be determined computationally and corroborated with experimental techniques like dynamic NMR spectroscopy. nih.gov

The presence of methyl substituents on the ring, as in this compound, is expected to significantly influence the energetics of ring inversion. The steric hindrance introduced by the methyl groups, particularly the gem-dimethyl groups at the C3 position and the methyl group at the C6 position, would likely affect the relative energies of the chair and boat conformers and the transition states connecting them.

Nitrogen Inversion

Stereoselectivity

Theoretical studies are also instrumental in predicting and explaining the stereoselectivity of reactions involving 1,3-azasilinanes. While specific reactions involving this compound are not detailed in the literature, computational approaches can be used to model the transition states of potential reactions, such as alkylation or acylation at the nitrogen or reactions at the silicon atom. By comparing the energies of the transition states leading to different stereoisomeric products, the preferred reaction pathway and the expected stereochemical outcome can be determined. elsevierpure.comresearchgate.netnih.gov

The conformational preferences of the starting material, as determined by theoretical calculations, are critical in understanding the stereoselectivity. The attack of a reagent may be favored from either the axial or equatorial face, depending on steric accessibility and electronic factors, which can be modeled computationally.

Summary of Theoretical Data on Related Azasilinanes

To illustrate the nature of the data obtained from theoretical studies, the following table summarizes typical computational findings for related 1,3-azasilinane systems. It is important to note that these values are for analogous compounds and serve to provide a general understanding of the stereodynamic parameters.

Compound/ProcessComputational MethodCalculated ParameterValue (kcal/mol)Reference
1,3,3-Trimethyl-1,3-azasilinaneQuantum Chemical CalculationsBarrier to Ring Inversion- nih.gov
N-Substituted 1,3-OxazinesDFTNitrogen Inversion BarrierVaries with substituent researchgate.net
1,3,5-TrithianeNMR MethodBarrier to Chair-Chair Interconversion11.1 rsc.org
1,3-CyclohexanedioneM06-2x/6-311++G(2d,2p)Conformational Inversion Energy1.87 jmcs.org.mx

These theoretical investigations, by providing a detailed picture of the conformational landscape and the energetics of stereodynamic processes, are essential for a complete understanding of the chemical behavior of this compound and its derivatives.

Reaction Mechanisms and Reactivity Profiles of Azasilinane Systems

Fundamental Reaction Pathways Involving the Azasilinane Ring

The core structure of 1,3,3,6-tetramethyl-1,3-azasilinane features a polar Si-N bond, which is the primary site for a variety of chemical transformations. The nitrogen atom, with its lone pair of electrons, acts as a nucleophilic and basic center, while the silicon atom is susceptible to nucleophilic attack, particularly with activation by Lewis acids.

Key reaction pathways include:

Reactions at the Nitrogen Center: The N-methyl group can influence the nucleophilicity and steric accessibility of the nitrogen atom. Reactions with electrophiles, such as alkyl halides or acyl chlorides, can lead to the formation of quaternary ammonium (B1175870) salts or N-acylated derivatives, respectively.

Reactions at the Silicon Center: The silicon atom, being less electronegative than nitrogen and carbon, is an electrophilic site. Nucleophiles can attack the silicon atom, leading to substitution or cleavage of the Si-C or Si-N bonds. The presence of two methyl groups on the silicon atom provides some steric hindrance but also enhances the electron-donating effect, potentially modulating its reactivity.

Ring-Conformational Effects: Like cyclohexane (B81311), the 1,3-azasilinane ring is expected to adopt a chair conformation to minimize steric strain. The substituents on the ring, including the methyl groups at the 1, 3, and 6 positions, will influence the conformational equilibrium and, consequently, the reactivity of the molecule.

Functionalization and Derivatization Reactions at Silicon and Nitrogen Centers

The dual reactivity of the Si-N bond allows for selective functionalization at either the silicon or nitrogen atom, providing a versatile platform for the synthesis of novel derivatives.

Functionalization at the Nitrogen Center:

The nitrogen atom in this compound can readily react with a range of electrophiles. For instance, treatment with alkylating agents can yield quaternary salts. Acylation with acid chlorides or anhydrides would introduce an acyl group onto the nitrogen, potentially altering the electronic properties and reactivity of the ring system.

Functionalization at the Silicon Center:

While the Si-C bonds of the methyl groups are generally stable, the Si-N bond can be cleaved under certain conditions, allowing for derivatization at the silicon center. For example, reaction with strong nucleophiles in the presence of an activating agent could lead to the substitution of one of the methyl groups or the nitrogen moiety. The synthesis of other 1,3-azasilinane derivatives has been achieved through methods like (4+2) annulation reactions, which could be adapted for the synthesis of further functionalized analogs. researchgate.net

Reaction Type Reagents Product Type Notes
N-AlkylationAlkyl Halide (e.g., CH₃I)Quaternary Azasilinanium SaltIntroduces a positive charge on the nitrogen atom.
N-AcylationAcyl Chloride (e.g., CH₃COCl)N-Acyl-1,3-azasilinaneThe electron-withdrawing acyl group reduces the nucleophilicity of the nitrogen.
Si-N Bond CleavageStrong Nucleophile / Lewis AcidRing-Opened or Substituted ProductsCan lead to linear amino silanes or other heterocyclic systems.

Ring-Opening and Ring-Expansion Mechanisms in Azasilinanes

The 1,3-azasilinane ring, while generally stable, can undergo ring-opening or ring-expansion reactions under specific conditions, often promoted by Lewis acids or strain-releasing driving forces.

Ring-Opening Reactions:

Lewis acids can coordinate to the nitrogen atom, increasing the electrophilicity of the silicon atom and making the Si-N bond more susceptible to cleavage by nucleophiles. This can result in the formation of linear aminopropylsilane (B1237648) derivatives. For instance, the ring-opening of other nitrogen-containing heterocycles like aziridines is often catalyzed by Lewis acids. nih.gov Similarly, the cleavage of cyclic ethers, which are analogous in some respects, is also effectively promoted by Lewis acids. mdpi.comnih.govrsc.org This suggests that a similar strategy could be employed for the controlled ring-opening of this compound.

Ring-Expansion Reactions:

Ring-expansion reactions of azasilinanes are less common but could potentially be induced by the introduction of reactive functionalities adjacent to the ring. For example, the presence of an exocyclic leaving group on a carbon atom adjacent to the nitrogen could, under appropriate conditions, lead to a rearrangement and expansion to a seven-membered ring. While direct evidence for this in the specified compound is scarce, ring-expansion reactions are known for other heterocyclic systems.

Investigation of Intermediates and Transition States in Azasilinane Reactions

Understanding the intermediates and transition states in reactions involving this compound is crucial for predicting reactivity and designing new synthetic routes. Computational chemistry plays a significant role in elucidating these transient species.

Intermediates:

Quaternary Ammonium Intermediates: In reactions involving electrophilic attack at the nitrogen atom, a quaternary ammonium species is formed as an intermediate.

Pentacoordinate Silicon Intermediates: Nucleophilic attack at the silicon center likely proceeds through a pentacoordinate silicon intermediate, which is a common feature in the reaction mechanisms of organosilicon compounds.

Carbocationic Intermediates: In potential ring-expansion or rearrangement reactions, the formation of carbocationic intermediates adjacent to the ring could be envisaged, which would then drive the rearrangement process.

Transition States:

Advanced Applications and Derivatization for Functional Materials and Catalysis

Azasilinanes as Ligands in Organometallic Catalysis

The nitrogen and silicon atoms within the azasilinane ring offer a unique chelation environment, making them highly effective ligands for various metal centers. This has led to their exploration in several catalytic processes, most notably in olefin polymerization and hydroamination reactions.

A significant application of azasilinane derivatives is in the design of Constrained-Geometry Catalysts (CGCs), a class of highly active homogeneous Ziegler-Natta catalysts. mdpi.comnih.gov The archetypal CGC, [Me₂Si(η⁵-Me₄C₅)(NtBu)]TiCl₂, features a silicon-bridged cyclopentadienyl (B1206354) (Cp) and amido ligand system. mdpi.comnih.gov This "constrained" geometry provides a more open active site compared to traditional bis-cyclopentadienyl metallocenes, leading to excellent catalytic performance, including high activity and efficient incorporation of α-olefin comonomers. nih.govnih.gov

Researchers have successfully synthesized novel CGC derivatives by incorporating a mdpi.comnih.govazasilinane framework, where the amide alkyl group is cyclically linked back to the silicon bridge. mdpi.comnih.gov This was achieved through a ring-closing metathesis reaction of a precursor molecule, Me₄C₅HSi(Me)(CH₂CH=CH₂)-NH(C(R)(R')CH=CH₂), using Schrock's Molybdenum-catalyst to form the six-membered azasilinane ring fused to the catalyst scaffold. nih.gov

The performance of these azasilinane-based titanium complexes was evaluated in the copolymerization of ethylene (B1197577) and 1-octene. When activated with [Ph₃C][B(C₆F₅)₄] and triisobutylaluminum (B85569) (iBu₃Al), the catalytic activity of the new complexes was generally lower than the parent CGC. However, a significant improvement was observed when tetrabutylaluminoxane ([iBu₂Al]₂O) was used as the cocatalyst instead of iBu₃Al. mdpi.comnih.gov Notably, the catalytic activity of one such complex, 14 ([-Si(η⁵-Me₄C₅)(Me)CH₂CH₂CH₂CH₂N-]TiMe₂), reached 4.7 x 10⁶ g/mol-Ti·h, which is comparable to the 5.0 x 10⁶ g/mol-Ti·h activity of the standard CGC under its optimal conditions. mdpi.comnih.gov

A distinct advantage of these azasilinane-based CGCs is their ability to produce higher molecular weight poly(ethylene-co-1-octene)s than the traditional CGC. mdpi.comnih.gov For instance, complexes 16 and 17 yielded polymers with a number-average molecular weight (Mₙ) of up to 110 kDa, significantly higher than that produced by the standard CGC, which resulted in a sticky, lower molecular weight polymer. mdpi.com This demonstrates how modifying the ligand framework with an azasilinane ring can directly and beneficially influence the properties of the resulting polymer.

Table 1: Performance of Azasilinane-Based Constrained-Geometry Catalysts in Ethylene/1-Octene Copolymerization

Catalyst/Activator SystemActivity (10⁶ g/mol-Ti·h)Polymer Mₙ (kDa)
CGC/[Ph₃C][B(C₆F₅)₄]/iBu₃Al5.0Low (sticky polymer)
13 /[Ph₃C][B(C₆F₅)₄]/[iBu₂Al]₂OModerate50-70
14 /[Ph₃C][B(C₆F₅)₄]/[iBu₂Al]₂O4.750-70
16 /[Ph₃C][B(C₆F₅)₄]/[iBu₂Al]₂OLow~110
17 /[Ph₃C][B(C₆F₅)₄]/[iBu₂Al]₂OLow~110
18 /[Ph₃C][B(C₆F₅)₄]/[iBu₂Al]₂OModerate50-70

Data sourced from Molecules (2017). mdpi.com

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds like amines and imines. nih.govnih.gov The reaction is of great industrial and academic interest, with catalysts based on a wide range of metals, including palladium, gold, rhodium, and iridium, being developed. nih.govfrontiersin.orgresearchgate.net The mechanism of these reactions often involves key steps such as the nucleophilic attack of an amine on a metal-coordinated alkene or alkyne. nih.gov

The ligand environment around the metal center plays a crucial role in the catalyst's activity and selectivity. nih.gov While a variety of ligands, such as N-heterocyclic carbenes (NHCs) and phosphines, have been successfully employed in hydroamination catalysis, the specific application of 1,3,3,6-Tetramethyl-1,3-azasilinane or related azasilinane ligands is not extensively documented in the reviewed literature. nih.govfrontiersin.org However, the principles of ligand design in this field suggest that the unique steric and electronic profile of an azasilinane ligand could offer potential advantages, representing an area ripe for future investigation.

Azasilinanes as Building Blocks in Advanced Organic Synthesis

Organic building blocks are relatively simple molecules that serve as foundational units for the construction of more complex molecular architectures. rsc.orgenamine.net These scaffolds, which can range from simple heterocycles like azetidines to more complex structures like diazocines, are chosen for their inherent reactivity and the specific geometries they impart to the final product. enamine.netbeilstein-journals.org

Azasilinanes, with their defined six-membered ring structure containing both nitrogen and silicon, represent a class of heterocyclic building blocks with potential for creating diverse and functionally complex molecules. The presence of reactive sites, such as the N-H bond and substitutable positions on the silicon atom, allows for derivatization and incorporation into larger systems. organic-chemistry.org For example, the synthesis of azasilinane-containing CGCs demonstrates their use as a building block for a highly specialized organometallic complex. nih.gov While the broader application of this compound as a general building block in the synthesis of pharmaceuticals or other fine chemicals is an emerging area, its structural rigidity and dual-element composition make it a promising candidate for diversity-oriented synthesis. rsc.org

Development of Novel Functional Materials Incorporating Azasilinane Units

The incorporation of unique molecular building blocks is a key strategy in the development of advanced functional materials with tailored properties. For instance, diazocine units have been used to create photo- and mechanoresponsive polymers. beilstein-journals.org

In the context of azasilinanes, the most direct example of a functional material is the high-molecular-weight poly(ethylene-co-1-octene) produced by the azasilinane-modified Constrained-Geometry Catalysts. mdpi.com The properties of these polymers, specifically their higher molecular weight and non-sticky nature compared to polymers made with standard CGCs, are a direct consequence of the azasilinane ligand's influence on the catalytic process. This demonstrates a clear link between the molecular structure of the ligand building block and the macroscopic properties of the resulting material. The inherent thermal stability and defined stereochemistry of the azasilinane ring could be harnessed in the future to create polymers and other materials with novel thermal, mechanical, or optical properties.

Structure-Reactivity Relationships in Catalytic Azasilinane Systems

Understanding the relationship between a catalyst's structure and its reactivity is fundamental to designing more efficient and selective chemical processes. nih.govnih.gov In the case of azasilinane-based catalysts, several key structure-reactivity relationships can be observed from studies on CGCs for olefin polymerization. mdpi.comnih.gov

The primary structural modification—the introduction of the cyclic mdpi.comnih.govazasilinane framework—has a profound impact on the catalyst's performance. This change in the ligand's "backbone" directly influences both the catalyst's activity and the characteristics of the polymer it produces. mdpi.com

Influence on Catalytic Activity: The activity of the azasilinane-CGCs was found to be highly dependent on the choice of cocatalyst. While activity was lower with iBu₃Al, it became comparable to the standard CGC when [iBu₂Al]₂O was used. mdpi.comnih.gov This suggests that the electronic or steric environment at the titanium center, modified by the azasilinane ring, has a more specific interaction with the aluminoxane activator.

Influence on Polymer Molecular Weight: A clear correlation exists between the azasilinane ligand structure and the molecular weight of the resulting polymer. The cyclic constraint imposed by the azasilinane ring system appears to alter the rates of chain propagation versus chain termination, favoring the formation of longer polymer chains (higher Mₙ). mdpi.com Complexes with unsaturated or larger ring-fused systems (16 and 17 ) produced the highest molecular weight polymers, indicating that subtle changes to the ligand's rigidity and steric bulk can be used to tune the material properties. mdpi.com

These findings highlight that the azasilinane framework is not merely a passive scaffold but an active component in dictating the catalytic outcome. By systematically modifying the substituents and ring structure of the azasilinane ligand, it is possible to fine-tune the catalyst's behavior to achieve desired material properties.

Future Directions in 1,3,3,6 Tetramethyl 1,3 Azasilinane Research

Emerging Synthetic Methodologies for Complex Azasilinane Structures

The synthesis of 1,3-azasilinanes, particularly those with specific substitution patterns like 1,3,3,6-Tetramethyl-1,3-azasilinane, has traditionally presented challenges due to their less symmetric nature compared to their 1,4-isomers. chemistryviews.org However, recent advancements in synthetic organic and organometallic chemistry are paving the way for more efficient and versatile routes to these complex structures.

Future research will likely focus on the development of novel catalytic systems and reaction pathways. One promising approach is the use of (4+2) annulation reactions. For instance, a recently developed method utilizes a specialized N,Si-containing reagent that reacts with propynones to yield 1,3-azasilinones, which are oxidized derivatives of 1,3-azasilinanes. chemistryviews.org This strategy could be adapted to produce a wider variety of substituted 1,3-azasilinanes by employing different starting materials.

Furthermore, the exploration of ring-closing metathesis (RCM) and other transition-metal-catalyzed cyclization reactions holds significant potential. These methods offer the possibility of creating diverse libraries of azasilinane derivatives with high degrees of functional group tolerance and stereocontrol. The development of environmentally benign and pot-economical synthetic strategies, minimizing waste and costly purification steps, will also be a key focus. frontiersin.org

Table 1: Potential Synthetic Routes for Substituted 1,3-Azasilinanes

Synthetic StrategyDescriptionPotential AdvantagesKey Precursors
(4+2) Annulation A cycloaddition reaction forming a six-membered ring from a four-atom and a two-atom component. chemistryviews.orgHigh efficiency, potential for good yields. chemistryviews.orgN,Si-dianion equivalents, substituted alkynes/alkenes.
Ring-Closing Metathesis (RCM) An intramolecular olefin metathesis reaction that forms a cyclic olefin.High functional group tolerance, stereocontrol.Diene-containing aminosilanes.
Hydrosilylation/Amination Cascade A sequence of reactions involving the addition of a Si-H bond across a double or triple bond, followed by an intramolecular amination.Atom economy, potential for one-pot synthesis.Unsaturated amines, functionalized silanes.
Direct C-H Activation/Amination Direct functionalization of C-H bonds to form C-N bonds for ring closure.Step economy, use of readily available starting materials.Substituted amines, organosilanes.

Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Characterization

A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for their targeted application. The integration of advanced spectroscopic techniques with computational modeling will be instrumental in achieving this.

Spectroscopic analysis will continue to be a cornerstone of characterization. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide fundamental structural information, more advanced methods will offer deeper insights. azooptics.com Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential for unambiguously assigning the complex proton and carbon spectra of asymmetrically substituted azasilinanes. Solid-state NMR could provide valuable information on the packing and conformation of these compounds in the solid state. Advanced MS techniques, such as those coupled with liquid chromatography (LC-MS), can aid in the analysis of reaction mixtures and the identification of byproducts. azooptics.com

Computational chemistry , particularly Density Functional Theory (DFT), will play an increasingly important role. nih.govresearchgate.net DFT calculations can be used to predict and rationalize the geometric and electronic structures of azasilinanes. researchgate.net These theoretical studies can help in understanding reaction mechanisms, predicting spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies), and evaluating the stability of different conformers. nih.govresearchgate.net The synergy between experimental spectroscopic data and computational results will provide a comprehensive and validated understanding of these molecules. nih.gov

Table 2: Advanced Characterization Techniques for Azasilinane Research

TechniqueInformation ProvidedFuture Application Focus
Multi-dimensional NMR (e.g., 2D NMR) Detailed connectivity and spatial relationships of atoms.Unambiguous structure elucidation of complex derivatives.
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight and elemental composition.Accurate identification of novel compounds and reaction intermediates.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups and bonding information. researchgate.netIn-situ monitoring of reactions and material transformations.
X-ray Crystallography Definitive three-dimensional molecular structure in the solid state.Understanding intermolecular interactions and packing effects.
Density Functional Theory (DFT) Predicted geometry, electronic structure, and spectroscopic properties. researchgate.netGuiding synthetic efforts and interpreting experimental data.

Exploration of Novel Catalytic Roles and Material Science Applications

The unique electronic and steric properties of azasilinanes, arising from the presence of both silicon and nitrogen within a heterocyclic framework, make them promising candidates for applications in catalysis and material science.

In catalysis , the nitrogen atom in the azasilinane ring can act as a Lewis basic site, while the silicon atom can exhibit Lewis acidic character. This dual nature could be exploited in the design of novel bifunctional catalysts for a variety of organic transformations. For example, they could potentially catalyze aldol (B89426) reactions, Michael additions, or polymerization reactions. researchgate.net The substituents on the silicon and nitrogen atoms, as well as on the carbon backbone, can be systematically varied to fine-tune the catalytic activity and selectivity.

In material science , the incorporation of azasilinane units into polymers could lead to materials with novel thermal, mechanical, and optical properties. The Si-N bond within the ring could impart greater thermal stability compared to purely carbon-based polymers. The ability to functionalize the azasilinane ring allows for the tuning of properties such as solubility, processability, and compatibility with other materials. These organosilicon polymers could find applications as high-performance plastics, coatings, or as precursors to silicon carbonitride ceramics. longdom.org

Interdisciplinary Research Opportunities in Organosilicon Chemistry

The future of this compound research is intrinsically linked to interdisciplinary collaboration. The unique properties of organosilicon compounds bridge the gap between traditional organic and inorganic chemistry. longdom.org

Collaborations with computational chemists will be vital for designing new synthetic targets and understanding reaction mechanisms at a molecular level. nih.gov Partnerships with material scientists will be crucial for developing and testing new materials derived from azasilinane building blocks. Furthermore, the structural similarities of azasilinanes to biologically active nitrogen heterocycles suggest potential applications in medicinal chemistry. chemistryviews.org Exploring the biological activity of novel azasilinane derivatives could open up new avenues in drug discovery, requiring collaboration with biochemists and pharmacologists.

The continued exploration of organosilicon chemistry, with a focus on fundamentally new structures like this compound, promises to yield exciting discoveries with far-reaching implications across various scientific disciplines. longdom.org

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